molecular formula C17H17ClN4O B12241015 5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile

5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12241015
M. Wt: 328.8 g/mol
InChI Key: DMTMWUIKJBRPBP-UHFFFAOYSA-N
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Description

5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chloro group, a piperazine ring attached to a methoxyphenyl group, and a carbonitrile group. Its intricate structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the initial formation of the piperazine ring, followed by the introduction of the methoxyphenyl group. The pyridine ring is then synthesized and functionalized with a chloro group and a carbonitrile group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in binding studies.

    Medicine: Studied for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile
  • 5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile
  • 5-Chloro-6-[4-(3-ethoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring may enhance its binding affinity to certain targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

5-chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H17ClN4O/c1-23-15-4-2-3-14(10-15)21-5-7-22(8-6-21)17-16(18)9-13(11-19)12-20-17/h2-4,9-10,12H,5-8H2,1H3

InChI Key

DMTMWUIKJBRPBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl

Origin of Product

United States

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